Product packaging for rac Phenylephrine-d3 Hydrochloride(Cat. No.:)

rac Phenylephrine-d3 Hydrochloride

Cat. No.: B13854227
M. Wt: 206.68 g/mol
InChI Key: OCYSGIYOVXAGKQ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Phenylephrine-d3 Hydrochloride ( 2714485-34-2) is a deuterated stable isotope-labeled form of Phenylephrine Hydrochloride, a member of the phenylethylamine class. The compound has a molecular formula of C9H11D3ClNO2 and a molecular weight of 206.68 g/mol . It is presented as a pale yellow to light yellow solid and should be stored under refrigerated conditions at 2-8°C . Phenylephrine is a selective α1-adrenergic receptor agonist . While the direct research applications of this specific deuterated analog are not detailed in the available literature, deuterated stable isotopes like this one are critically important in research and development for use as internal standards in quantitative mass spectrometry, aiding in drug metabolism and pharmacokinetics (DMPK) studies . Furthermore, they are valuable tools in tracing and elucidating metabolic pathways. The parent compound, Phenylephrine Hydrochloride, is widely recognized as a decongestant due to its ability to constrict blood vessels . It is crucial to note that this product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use. It is the responsibility of the researcher to verify the suitability and regulatory status of this compound for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2 B13854227 rac Phenylephrine-d3 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

IUPAC Name

3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3;

InChI Key

OCYSGIYOVXAGKQ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

Advanced Analytical Applications of Rac Phenylephrine D3 Hydrochloride As an Internal Standard

Role in Quality Control and Reference Standard Programs for Phenylephrine (B352888) and its Derivatives

The integrity of pharmaceutical products is paramount, and the quality control (QC) and reference standard programs for phenylephrine and its derivatives are critical for ensuring their identity, purity, strength, and quality. In this context, isotopically labeled internal standards, particularly rac-Phenylephrine-d3 Hydrochloride, play a pivotal role in the accuracy and reliability of analytical methodologies.

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis, especially for chromatographic and mass spectrometric techniques. aptochem.com rac-Phenylephrine-d3 Hydrochloride serves as an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte, phenylephrine. aptochem.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any procedural losses or variations. aptochem.comclearsynth.com However, its increased mass, due to the presence of three deuterium (B1214612) atoms, allows it to be clearly distinguished from the native analyte by mass spectrometry, preventing signal interference. aptochem.com

The use of deuterated standards like rac-Phenylephrine-d3 Hydrochloride is integral to robust and reproducible analytical methods, which are essential for quality control laboratories. thermofisher.com These methods are not only used to determine the concentration of the active pharmaceutical ingredient (API), phenylephrine, but also to detect and quantify any impurities that may have formed during manufacturing or storage. thermofisher.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique frequently employed for this purpose, offering high sensitivity and selectivity. thermofisher.com

Furthermore, stability-indicating analytical methods, often employing High-Performance Liquid Chromatography (HPLC), are developed and validated to monitor the degradation of phenylephrine over time and under various stress conditions. semanticscholar.orgnih.gov The precision of these methods is significantly enhanced by the inclusion of a deuterated internal standard. Regulatory bodies often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure the reliability of the data submitted. nih.gov

The following table summarizes key parameters from a typical analytical method used for the quality control of phenylephrine, illustrating the precision achieved with such methodologies.

Analytical ParameterValueSignificance in Quality Control
Linearity (Correlation Coefficient, r²) >0.99Ensures the method provides results that are directly proportional to the concentration of the analyte over a specific range. thermofisher.com
Intra-day Precision (% RSD) <2%Indicates the reproducibility of the analytical method within the same day. semanticscholar.org
Inter-day Precision (% RSD) <2%Demonstrates the reproducibility of the analytical method on different days. semanticscholar.org
Limit of Detection (LOD) 6.1658 µg/mLThe lowest concentration of the analyte that can be reliably detected by the method. semanticscholar.org
Limit of Quantitation (LOQ) 18.6843 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified. semanticscholar.org

This table represents typical values found in validated HPLC methods for phenylephrine analysis and may vary depending on the specific method and instrumentation.

Mechanistic Investigations of Metabolic Fate Utilizing Deuterium Labeling

Application of Deuterated Analogs in In Vitro Metabolic Stability Studies

The use of deuterated analogs like rac-Phenylephrine-d3 Hydrochloride is a cornerstone of in vitro metabolic stability studies. These investigations, typically conducted using liver microsomes, hepatocytes, or specific recombinant enzymes, aim to predict the in vivo metabolic clearance of a drug. Deuterium (B1214612) labeling can significantly enhance the accuracy of these predictions by providing a more detailed picture of metabolic processes.

Phenylephrine (B352888) is known to be extensively metabolized by several key enzyme systems. drugbank.compatsnap.com The use of rac-Phenylephrine-d3 Hydrochloride allows for a more nuanced investigation of its interaction with these enzymes.

Monoamine Oxidases (MAOs): These enzymes are crucial in the metabolism of phenylephrine. patsnap.com Studies using deuterated phenylephrine have demonstrated that substitution of hydrogen atoms on the α-carbon of the side chain with deuterium can inhibit MAO activity at the tracer level. nih.gov This inhibition slows the clearance of radioactivity from the heart in preclinical models, indicating that MAO-mediated metabolism is a significant pathway. nih.gov

Sulfotransferases (SULTs): Sulfation is a major metabolic route for phenylephrine. nih.gov Research has identified SULT1A3 as the primary human sulfotransferase responsible for the sulfation of phenylephrine. nih.gov The use of deuterated standards, such as Phenylephrine-d3 3-O-Sulfate, is essential for accurately quantifying this major metabolite and studying the kinetics of the SULT1A3-mediated reaction. nih.govaxios-research.com

Glucuronidation: Conjugation with glucuronic acid is another important metabolic pathway for phenylephrine. drugbank.comevitachem.com Deuterated standards like (R)-Phenylephrine-d3 Glucuronide are synthesized to serve as reference materials in pharmacokinetic studies, helping to investigate the role of UDP-glucuronosyltransferases (UGTs) in its metabolism. evitachem.comclearsynth.com

The following table summarizes the key enzymes involved in the biotransformation of phenylephrine and the role of deuterated analogs in their study.

Enzyme FamilySpecific Enzyme(s)Role in Phenylephrine MetabolismApplication of Deuterated Analogs
Monoamine OxidasesMAO-A, MAO-BOxidative deamination of the side chain. patsnap.comnih.govInhibition of metabolism to study pathway contribution. nih.gov
SulfotransferasesSULT1A3Major pathway of metabolism via sulfation of the phenolic hydroxyl group. nih.govnih.govQuantitative analysis of the major sulfate (B86663) metabolite. nih.govnih.gov
UDP-GlucuronosyltransferasesVarious UGTsConjugation of the phenolic hydroxyl group with glucuronic acid. evitachem.comnih.govReference standard for metabolite quantification. axios-research.comevitachem.com

The substrate depletion approach is a widely used in vitro method to determine the kinetic parameters of drug metabolism, such as KM and Vmax, especially when the formation of multiple metabolites makes traditional metabolite formation analysis impractical. researchgate.netnih.gov In this method, the disappearance of the parent drug from the incubation medium over time is measured.

The use of rac-Phenylephrine-d3 Hydrochloride in these assays, coupled with sensitive analytical techniques like LC-MS/MS, allows for precise measurement of its depletion. By comparing the depletion rates of the deuterated and non-deuterated compounds, researchers can quantify the kinetic isotope effect and thus the contribution of the specific metabolic pathway being studied. Furthermore, the availability of deuterated metabolite standards, such as Phenylephrine-d3 Glucuronide and Phenylephrine-d3 Sulfate, enables accurate quantification of metabolite formation, providing a complete picture of the metabolic kinetics. axios-research.com

Elucidation of Metabolic Pathways and Soft Spots in Research Models (e.g., animal models, cellular systems)

Deuterium labeling is instrumental in elucidating the metabolic pathways of a drug and identifying its "soft spots"—the positions on the molecule most susceptible to metabolism. By comparing the metabolite profiles of the deuterated and non-deuterated drug in research models like animal systems or cultured cells, scientists can pinpoint where metabolism occurs.

For instance, if deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite and a potential increase in others (metabolic switching), it strongly suggests that the deuterated position is a primary site of metabolism. nih.gov In the case of rac-Phenylephrine-d3 Hydrochloride, the deuterium atoms on the methyl group of the side chain can help to probe the importance of N-demethylation as a metabolic pathway.

Research using human intestinal cell lines, such as LS180 cells, has been valuable in studying the pre-systemic metabolism of phenylephrine, particularly sulfation. nih.gov The use of deuterated phenylephrine in such cellular systems can further refine the understanding of the enzymes and transporters involved in its intestinal metabolism.

Quantitative Analysis of Deuterated Metabolites and Conjugates (e.g., Phenylephrine-d3 Glucuronide, Phenylephrine-d3 Sulfate)

The accurate quantification of drug metabolites is crucial for understanding a drug's pharmacokinetic profile. Deuterated compounds serve as ideal internal standards in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS), for the quantification of their non-deuterated counterparts. researchgate.netnih.gov

The synthesis and availability of certified reference standards of deuterated metabolites like Phenylephrine-d3 Glucuronide and Phenylephrine-d3 Sulfate are critical for these quantitative studies. nih.govaxios-research.comevitachem.com These standards allow for the development of sensitive and specific LC-MS/MS assays to measure the levels of these key metabolites in biological matrices such as plasma and urine. This is particularly important for phenylephrine, as extensive first-pass metabolism leads to high concentrations of its sulfated and glucuronidated conjugates in the body. nih.govnih.gov

The following table provides information on the key deuterated metabolites of phenylephrine used in quantitative analysis.

Deuterated MetaboliteChemical FormulaApplication
Phenylephrine-d3 GlucuronideC₁₅H₁₈D₃NO₈Internal standard for the quantification of phenylephrine glucuronide. axios-research.comnih.gov
Phenylephrine-d3 SulfateC₉H₁₀D₃NO₅SInternal standard for the quantification of phenylephrine sulfate. axios-research.com

Investigation of Kinetic Isotope Effects (KIE) to Understand Rate-Limiting Steps in Biotransformation

In the context of rac-Phenylephrine-d3 Hydrochloride, investigating the KIE for its metabolism by enzymes like MAO can provide valuable insights. For example, a significant KIE for the formation of the corresponding acid metabolite would confirm that the initial oxidation of the α-carbon is a key rate-determining step. nih.gov Studies on other deuterated compounds have shown that the magnitude of the KIE can be influenced by the specific enzyme and reaction mechanism involved. nih.govresearchgate.net

Understanding the rate-limiting steps in the biotransformation of phenylephrine is crucial for predicting how factors such as genetic polymorphisms in metabolizing enzymes or co-administered drugs might affect its clearance and, consequently, its efficacy and safety. The use of deuterated analogs like rac-Phenylephrine-d3 Hydrochloride is a sophisticated and precise approach to gaining this fundamental mechanistic understanding. nih.gov

Stereochemical Aspects and Their Influence on Research Applications of Deuterated Phenylephrine

Impact of Racemic Nature on Analytical Separation and Quantification of Enantiomers

The racemic nature of phenylephrine (B352888) means it exists as a mixture of two enantiomers, (R)- and (S)-phenylephrine, which are non-superimposable mirror images of each other. While these enantiomers have identical physical properties in an achiral environment, their interactions with chiral systems, such as biological receptors or chiral stationary phases in chromatography, can differ significantly. The analytical separation and quantification of these enantiomers are crucial for understanding their distinct pharmacological activities.

The presence of the d3-label in rac-Phenylephrine-d3 Hydrochloride does not fundamentally change the principles of its enantiomeric separation. The primary challenge remains the resolution of the (R)- and (S)-enantiomers. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and capillary electrophoresis (CE) are commonly employed for this purpose. nih.govcsfarmacie.cznih.gov

For instance, chiral HPLC methods often utilize polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, which can effectively separate the enantiomers of phenylephrine. nih.govtsijournals.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to differential retention times. phenomenex.com Similarly, capillary electrophoresis can achieve enantiomeric separation by incorporating chiral selectors, such as cyclodextrins, into the running buffer. nih.govresearchgate.netgoogle.com

While the deuterium (B1214612) label itself is not the primary basis for chiral separation, it plays a crucial role in quantitative analysis, particularly when used as an internal standard in mass spectrometry-based detection methods. The mass difference between the deuterated and non-deuterated analogues allows for precise quantification of each enantiomer in complex biological matrices.

Interestingly, the strategic placement of deuterium can also enhance the stability of a chiral center, a concept known as "Deuterium-Enabled Chiral Switching" (DECS). acs.orgnih.gov For compounds prone to in vivo racemization, replacing a hydrogen atom at the chiral center with deuterium can slow down this interconversion due to the kinetic isotope effect, thereby maintaining the enantiomeric purity of a drug. While the d3-label in rac-Phenylephrine-d3 Hydrochloride is on the methylamino group and not the chiral carbon, this principle highlights the broader impact of deuteration on stereochemical stability.

Interactive Table 1: Analytical Methods for Phenylephrine Enantiomer Separation

TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferDetectionReference
Chiral HPLCLux Cellulose-1 (50 x 4.6 mm, 5 µm)Acetonitrile-water (30:70, v/v)UV nih.gov
Capillary Electrophoresis8.0 mmol/L L-proline, 4.0 mmol/L Cu(II), 15 mmol/L [BMIM]Cl20 mmol/L Tris-H3PO4 buffer (pH 5.4)UV (254 nm) nih.gov
Chiral HPLCChiralpak AD-H (4.6 mm X 250 mm, 5µm)n-Heptane, Ethyl alcohol, Diethylamine (920:80:1, v/v/v)UV (220nm) tsijournals.com
Capillary Zone Electrophoresis20 mM phosphate (B84403) buffer (pH 8)-UV (200 nm) tubitak.gov.tr

Stereoselective Aspects of Deuteration in Complex Organic Synthesis

The synthesis of specifically deuterated chiral compounds presents a significant challenge in organic chemistry. The goal is to introduce deuterium atoms at precise locations within a molecule in a stereocontrolled manner. For phenylephrine, which contains a chiral center at the benzylic carbon bearing the hydroxyl group, stereoselective synthesis is paramount to obtain the desired enantiomer.

The synthesis of deuterated phenylethanolamines, including phenylephrine analogues, can be achieved through various strategies. One common approach involves the reduction of a corresponding ketone precursor. For instance, the enantioselective reduction of a phenacyl chloride derivative using a chiral oxazaborolidine catalyst can yield a chiral chloro-alcohol with high enantiomeric excess. taylorfrancis.com This intermediate can then be reacted to introduce the deuterated methylamino group.

Another powerful technique is the asymmetric transfer hydrogenation of imines derived from a ketone. This method can produce chiral amines with high diastereoselectivity when a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, is used. nih.govresearchgate.net The subsequent N-methylation using a deuterated methyl source (e.g., CD3I) would yield the desired deuterated phenylephrine enantiomer.

Recent advancements in catalysis have also provided novel methods for enantioselective deuteration. For example, photoredox catalysis has been employed for the asymmetric α-deuteration of azaarenes using D2O as the deuterium source. nih.gov While not directly applied to phenylephrine, these methods showcase the potential for developing highly selective deuteration reactions for complex molecules.

A patent for the synthesis of deuterium-labeled phenylethanolamine β-receptor agonists describes a three-step reaction involving Friedel-Crafts acylation, nucleophilic substitution, and reduction to produce compounds with high chemical and isotopic purity. google.com This highlights the industrial interest in scalable and efficient methods for producing such labeled compounds.

Differential Biotransformation Pathways of Deuterated Enantiomers

The primary research application of deuterated compounds often lies in studying their metabolic fate and the effect of deuterium substitution on biotransformation pathways. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. nih.govnih.gov This phenomenon can be a powerful tool to investigate reaction mechanisms and alter the pharmacokinetic profile of a drug.

Phenylephrine is primarily metabolized by monoamine oxidase (MAO), an enzyme that catalyzes the oxidative deamination of its primary amino group. This metabolic process involves the cleavage of a C-H bond on the carbon adjacent to the nitrogen atom. In the case of rac-Phenylephrine-d3 Hydrochloride, the deuterium atoms are located on the methyl group attached to the nitrogen. While this is not the primary site of MAO-catalyzed C-H bond cleavage for deamination of the phenylethanolamine backbone, the presence of deuterium can still influence metabolic pathways.

Studies on other deuterated amines have shown a significant primary isotope effect on MAO activity. For example, the replacement of hydrogen with deuterium at the 1-carbon position of phenelzine (B1198762) substantially reduced its rate of metabolism by MAO. nih.gov

The use of deuterated compounds as tracers in metabolic studies is another key application. For instance, a nanostructured iron catalyst has been developed for the selective and scalable deuteration of various (hetero)arenes using D2O, facilitating the production of labeled compounds for metabolite identification and quantification. nih.govnih.gov

The differential metabolism of deuterated enantiomers can provide valuable insights into enzyme stereoselectivity and can be exploited in the development of drugs with improved therapeutic profiles.

Interactive Table 2: Properties of rac-Phenylephrine-d3 Hydrochloride

PropertyValueSource
Chemical FormulaC9H10D3NO2.HCl google.com
Molecular Weight206.68 g/mol google.com
Synonyms(±)-3-Hydroxy-α-[(methyl-d3-amino)methyl]benzenemethanol Hydrochloride, DL-Phenylephrine-d3 Hydrochloride-
AppearanceWhite to off-white solid-

Emerging Research Applications and Future Directions in Deuterated Compound Studies

Innovations in Deuterium (B1214612) Labeling Technologies and Synthetic Efficiency

The synthesis of deuterated compounds, such as rac-Phenylephrine-d3 Hydrochloride, has been propelled by significant advancements in labeling technologies. These innovations aim to improve the efficiency, selectivity, and scalability of deuterium incorporation into target molecules.

Historically, deuterium labeling was often achieved through direct exchange reactions using deuterated solvents like D₂O at high temperatures and pressures. juniperpublishers.com While effective, this method can be harsh and may lack selectivity. Modern approaches offer more refined control over the deuteration process.

Key Innovations Include:

Metal-Catalyzed Hydrogenation: The use of metal catalysts such as palladium (Pd), platinum (Pt), and rhodium (Rh) with deuterium gas (D₂) allows for the rapid and efficient deuteration of molecules with olefinic and acetylenic bonds. juniperpublishers.comsimsonpharma.com

Synthesis from Deuterated Precursors: A highly selective method involves using starting materials that are already deuterated. simsonpharma.com For example, the synthesis of rac-Phenylephrine-d3 Hydrochloride can utilize a deuterated methylating agent to introduce the -CD₃ group.

Enzymatic Synthesis: Enzymes can be employed to selectively introduce deuterium at specific molecular sites, offering a high degree of precision. simsonpharma.com

Ultrasound-Assisted Microcontinuous Processes: This modern technique has demonstrated the ability to produce deuterated compounds with high selectivity and deuterium incorporation, even on a gram scale. It also allows for the reuse of deuterated solvents, making the process more sustainable and cost-effective. researchgate.net

These advancements have made the synthesis of specifically labeled compounds like rac-Phenylephrine-d3 Hydrochloride more practical and efficient, facilitating its use in a wide range of research applications.

Integration of Deuterated Standards in High-Throughput Screening and Omics Research

Deuterated compounds, particularly rac-Phenylephrine-d3 Hydrochloride, play a crucial role as internal standards in high-throughput screening (HTS) and various "omics" fields, such as metabolomics. aptochem.comfrontiersin.org

Role in High-Throughput Screening:

In HTS, which involves the rapid assessment of thousands of chemical compounds, deuterated standards are essential for accurate quantification using mass spectrometry. aptochem.com An ideal internal standard, like a deuterated version of the analyte, exhibits nearly identical chemical and physical properties to the compound being measured. aptochem.com This includes similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com The co-elution of the deuterated standard with the analyte allows for correction of variations in sample processing and instrument response, leading to more robust and reliable data. aptochem.com The use of deuterated standards can also reduce chromatographic run times, thereby increasing the throughput of the assay. aptochem.com

Application in Omics Research:

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on accurate quantification to understand metabolic pathways and their alterations in disease states. frontiersin.orgnih.gov Deuterated standards are invaluable for this purpose. simsonpharma.com

Metabolic Pathway Tracing: Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a molecule within a biological system. simsonpharma.com By tracking the incorporation of deuterium into various metabolites, researchers can elucidate complex metabolic networks.

Quantitative Metabolomics: In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, deuterated internal standards are used for the precise quantification of endogenous metabolites. frontiersin.org This is critical for identifying metabolic biomarkers and understanding the mechanisms of drug action. frontiersin.org

The use of rac-Phenylephrine-d3 Hydrochloride as an internal standard ensures the accuracy and reproducibility of analytical methods in these high-throughput applications.

Advanced Spectroscopic and Chromatographic Techniques for Deuterated Compounds

The analysis of deuterated compounds like rac-Phenylephrine-d3 Hydrochloride benefits from a suite of advanced analytical techniques that provide detailed structural and quantitative information.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for elucidating molecular structure. nobracat-isotopes.com In proton NMR (¹H NMR), the use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent. nobracat-isotopes.comtcichemicals.com For the analysis of deuterated compounds themselves, deuterium NMR (²H NMR) can be employed to confirm the position and extent of deuterium incorporation. simsonpharma.com Advanced techniques like two-dimensional (2D) NMR provide even more detailed structural information by revealing correlations between different nuclei within the molecule. numberanalytics.com

Mass Spectrometry (MS): MS is a cornerstone for the analysis of deuterated compounds, particularly in quantitative studies. The mass difference between the deuterated compound and its non-deuterated counterpart allows for their distinct detection and quantification. aptochem.com High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition of the labeled molecule.

Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide highly sensitive vibrational information about a molecule, which can be useful for structural characterization. numberanalytics.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the analyte of interest from other components in a complex mixture before detection. nih.gov For a compound like phenylephrine (B352888), reversed-phase chromatography is often employed. nih.gov When coupled with a sensitive detector, such as an electrochemical detector or a mass spectrometer (LC-MS), HPLC provides a robust method for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, deuterated compounds often elute slightly earlier than their non-deuterated analogs, an effect known as the chromatographic H/D isotope effect. nih.gov This phenomenon can be utilized for the separation and identification of labeled and unlabeled species.

These advanced analytical methods are indispensable for the quality control and application of rac-Phenylephrine-d3 Hydrochloride in research.

Theoretical and Computational Chemistry Approaches to Deuterium Effects in Chemical and Biological Systems

Theoretical and computational chemistry provide powerful tools to understand and predict the consequences of deuterium substitution on the properties and behavior of molecules like phenylephrine.

The Deuterium Isotope Effect:

The fundamental principle underlying the unique properties of deuterated compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for reactions involving the cleavage of this bond. juniperpublishers.comacs.org

Computational Modeling:

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of molecules. researchgate.net These calculations can predict how deuteration will affect parameters like bond lengths, vibrational frequencies, and reaction barriers, providing insight into the KIE.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. These simulations can be used to study how deuteration might alter the conformational preferences of a molecule or its interactions with biological targets like enzymes or receptors.

Applications in Drug Metabolism Studies:

A primary application of these computational approaches is in predicting the effect of deuteration on drug metabolism. nih.govnih.gov Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. juniperpublishers.com By strategically replacing a hydrogen atom at a site of metabolic oxidation with deuterium, it is possible to slow down the rate of metabolism. nih.gov This can lead to:

Metabolic Switching: If a drug has multiple metabolic pathways, deuterating one site can shift metabolism towards other sites. osti.gov Computational models can help predict these shifts.

Improved Pharmacokinetic Profiles: By reducing the rate of metabolic clearance, deuteration can potentially increase the half-life and exposure of a drug in the body. acs.orgnih.gov

Computational studies on phenylephrine could, for example, predict how deuteration of the methyl group affects its metabolism by monoamine oxidase, a key enzyme in its degradation. researchgate.net These theoretical insights are invaluable for the rational design of deuterated compounds with optimized properties.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and enantiomeric composition of rac Phenylephrine-d3 Hydrochloride in synthetic batches?

  • Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases or deuterium-specific detectors is recommended. Use a mobile phase of acetonitrile and ammonium phosphate buffer (pH 4.5) at a 35:65 ratio to separate enantiomers . For deuterated analogs, mass spectrometry (MS) coupled with HPLC can distinguish isotopic patterns and quantify deuterium incorporation .
  • Validation : Compare retention times and peak areas against certified reference standards (e.g., USP Phenylephrine Hydrochloride RS) .

Q. What spectrophotometric methods are validated for quantifying rac Phenylephrine-d3 Hydrochloride in biological matrices?

  • Methodology : UV-Vis spectrophotometry at 273 nm (phenylephrine’s λmax) with prior extraction using methanol/acetic acid (30:70) to isolate the compound from proteins . For deuterated analogs, adjust baseline correction to account for isotopic shifts in absorbance .
  • Limitations : Interference from endogenous catecholamines may require derivatization (e.g., with sodium nitroprusside) to enhance specificity .

Q. How should rac Phenylephrine-d3 Hydrochloride be stored to ensure stability in long-term studies?

  • Recommendations : Store at 4°C in airtight, moisture-free containers to prevent hydrolysis of the hydrochloride salt. Stability studies show degradation >5% after 6 months at room temperature due to deuterium exchange with ambient moisture .

Advanced Research Questions

Q. How does deuteration affect the pharmacokinetic and receptor-binding properties of rac Phenylephrine-d3 Hydrochloride compared to non-deuterated analogs?

  • Pharmacokinetics : Deuterium labeling slows metabolic oxidation by cytochrome P450 enzymes, extending half-life in in vivo models. For example, deuterated phenylephrine shows a 1.3-fold increase in AUC0–24h in rat plasma .
  • Receptor Binding : Isotopic substitution minimally impacts α1-adrenergic receptor affinity (pKd ~5.86 for α1D), but reduces off-target interactions with β-adrenergic receptors due to altered hydrogen bonding .

Q. What experimental designs resolve contradictions in potency data between HPLC and bioassay results for rac Phenylephrine-d3 Hydrochloride?

  • Case Study : Discrepancies arise when impurities (e.g., Phenylephrine Related Compound C) co-elute in HPLC but are inactive in bioassays . Use orthogonal methods:

  • HPLC-MS/MS : Quantify deuterated and non-deuterated species separately .
  • Functional Assays : Measure vasoconstriction in isolated aortic rings to correlate bioactivity with HPLC purity .

Q. How can researchers optimize deuterium incorporation efficiency during the synthesis of rac Phenylephrine-d3 Hydrochloride?

  • Synthetic Strategy : Use deuterated precursors (e.g., 2,4,6-d3-benzaldehyde) in reductive amination. Monitor deuteration via <sup>2</sup>H-NMR or high-resolution MS, targeting >98% isotopic purity .
  • Challenges : Avoid proton-deuterium exchange during acidic workup by using non-aqueous solvents (e.g., deuterated chloroform) .

Q. What statistical approaches are recommended for analyzing dose-response data in studies comparing rac Phenylephrine-d3 Hydrochloride with its non-deuterated form?

  • Analysis : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare variances between deuterated and non-deuterated groups. Report effect sizes to highlight isotopic impacts .

Methodological Considerations Table

Parameter Recommended Technique Key Reference
Purity AnalysisChiral HPLC with UV/Vis detection
Deuterium QuantificationHigh-resolution MS (HRMS)
Stability MonitoringAccelerated degradation studies (ICH Q1A–Q1E)
Bioactivity CorrelationIsolated tissue assays (e.g., rat aorta)
Data Discrepancy ResolutionOrthogonal analytical validation

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